2',5'-Diethoxybenzanilide

説明

General Overview and Structural Characteristics

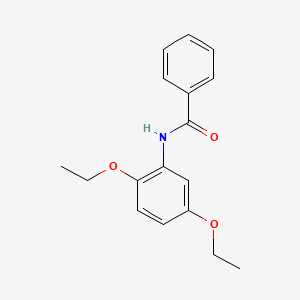

2',5'-Diethoxybenzanilide is an organic compound characterized by a core benzanilide structure. ontosight.ai This framework consists of a benzoyl group attached to the nitrogen atom of an aniline moiety. Specifically, in this compound, two ethoxy groups (-OCH2CH3) are substituted on the aniline ring at the 2' and 5' positions. This particular arrangement of functional groups imparts distinct physical and chemical properties to the molecule, influencing factors such as its solubility, melting point, and reactivity. ontosight.ai A comprehensive understanding of its structure is fundamental to predicting its behavior in chemical reactions and its potential interactions with biological systems.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 92-22-8 fishersci.fi |

| Molecular Formula | C17H19NO3 fishersci.fi |

| IUPAC Name | N-(2,5-diethoxyphenyl)benzamide fishersci.fi |

| Synonyms | n-2,5-diethoxyphenyl benzamide, n-benzoyl-2,5-diethoxyaniline fishersci.fi |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 285.34 g/mol |

| Melting Point | 87°C to 89°C fishersci.fi |

| Appearance | White to pale yellow crystalline solid |

Historical Context and Evolution of Academic Interest

Direct historical accounts of the first synthesis or discovery of this compound are not extensively documented in readily available literature. However, the academic interest in this compound can be understood within the broader historical development of synthetic organic chemistry, particularly the methods used to create benzanilides and related amide structures.

The late 19th and early 20th centuries were pivotal for the development of reactions capable of forming the amide bond characteristic of benzanilides. The Schotten-Baumann reaction, first described by German chemists Carl Schotten and Eugen Baumann in 1883, provided a versatile method for synthesizing amides from amines and acyl chlorides. wikipedia.orgtestbook.comiitk.ac.in This reaction, often carried out in a two-phase solvent system with a base to neutralize the acidic byproduct, became a cornerstone of organic synthesis. testbook.com

Further expanding the toolkit for N-arylation was the Ullmann condensation, reported by Fritz Ullmann in the early 1900s. While initially focused on carbon-carbon bond formation (1901), the method was soon adapted for the synthesis of N-aryl compounds (1903) and aryl ethers (1905), typically using a copper catalyst at high temperatures. magtech.com.cnwikipedia.org These classical reactions laid the foundational chemical principles upon which the synthesis of a vast array of substituted benzanilides, including this compound, could be conceived and executed. The evolution of academic interest has since transitioned from the fundamental discovery of these synthetic routes to their refinement and the application of the resulting compounds in various scientific fields.

Contemporary Significance in Chemical Research

In modern chemical research, this compound and its derivatives hold significance in several areas. The compound is primarily utilized as a chemical intermediate, a building block for the synthesis of more complex molecules. uomustansiriyah.edu.iq Its structural framework is a feature in compounds designed for various applications.

One notable area of interest is in materials science, where this compound has been identified for its potential use in light-sensitive copying materials. Furthermore, its derivatives are crucial in the dye and pigment industry. For instance, the related compound 4'-Amino-2',5'-diethoxybenzanilide, also known as Azoic Diazo Component 20, is a key intermediate in the production of azo dyes used in the textile and paper industries. orgsyn.org Its diazotized form, Fast Blue BB salt, is employed as a chromogenic substrate in histochemical assays to detect enzymatic activity. rsc.org

In the realm of life sciences, research has begun to explore the biological activities of the benzanilide class, including this compound. ontosight.ai Studies have investigated its potential as an antimicrobial and antioxidant agent. ontosight.ai This has led to its consideration as a candidate scaffold in drug discovery and development, with a particular focus on addressing the challenge of antibiotic resistance. ontosight.ai The broader benzanilide structure is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. tandfonline.com

Scope and Objectives of Current Scholarly Inquiry

Current scientific inquiry into this compound and its analogs is multifaceted. A primary objective is the continued exploration of its potential biological activities. Researchers are focused on elucidating the mechanisms behind its observed antimicrobial and antioxidant properties, which could pave the way for the development of new therapeutic agents. ontosight.ai

Another key goal is the optimization of synthetic methodologies. While classical methods are effective, modern research aims to develop more efficient, scalable, and environmentally benign ("green") synthetic routes to benzanilides. tandfonline.com This includes the use of novel catalysts and reaction conditions to improve yields and reduce waste.

Furthermore, the compound serves as a scaffold for diversity-oriented synthesis. rsc.orgsemanticscholar.org By systematically modifying its structure, chemists aim to create libraries of related compounds. These libraries can then be screened to identify molecules with enhanced or novel properties, whether for medicinal, agrochemical, or material science applications. rsc.org The overarching goal is to fully harness the potential of the this compound structure to create valuable and functional molecules for a range of scientific and technological fields. ontosight.ai

特性

IUPAC Name |

N-(2,5-diethoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-3-20-14-10-11-16(21-4-2)15(12-14)18-17(19)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZDYMAFWLGKFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238815 | |

| Record name | 2',5'-Diethoxybenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-22-8 | |

| Record name | N-(2,5-Diethoxyphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,5-Diethoxyphenyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5'-Diethoxybenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2',5'-Diethoxybenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',5'-diethoxybenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,5-DIETHOXYPHENYL)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRB0DWF9G1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Synthesis Pathways

Historical Development of Synthetic Routes to 2',5'-Diethoxybenzanilide and its Precursors

The synthesis of this compound is intrinsically linked to the historical development of several key organic reactions. The core benzanilide structure is typically formed via an amidation reaction, a process that has been extensively studied since the 19th century. The Schotten-Baumann reaction, first described in 1883 by Carl Schotten and Eugen Baumann, provided a robust method for acylating amines with acid chlorides in a two-phase system of water and an organic solvent, a technique that remains relevant today. fishersci.at This reaction became a cornerstone for the synthesis of amides like benzanilides.

The ether linkages in this compound are historically introduced through reactions such as the Williamson ether synthesis, developed by Alexander Williamson in 1850. google.com This SN2 reaction between an alkoxide and an alkyl halide proved fundamental in understanding the structure of ethers and provided a straightforward method for their preparation. google.com For aryl ethers, the Ullmann condensation, reported by Fritz Ullmann in the early 1900s, offered a method for coupling aryl halides with phenols using copper as a catalyst, albeit often under harsh conditions. wikipedia.orgnih.gov These classical reactions laid the groundwork for the multi-step synthesis of this compound, which typically involves the separate synthesis of its precursors, 2,5-diethoxyaniline and 2-ethoxybenzoyl chloride, followed by their condensation.

The compound itself, sometimes known in the dye industry as Fast Blue BB Base, has been referenced in patents related to the preparation of azoic pigments. googleapis.comsigmaaldrich.com For instance, a 1948 patent describes the use of 4-amino-2',5'-diethoxybenzanilide in the preparation of such pigments. googleapis.com The synthesis of the precursor 2,5-diethoxyaniline can be traced back to the reduction of 1,4-diethoxy-2-nitrobenzene. chemicalbook.com

Classical Synthetic Approaches

The classical synthesis of this compound is a convergent process that involves the preparation of two key intermediates: 2,5-diethoxyaniline and 2-ethoxybenzoyl chloride, which are then coupled.

Amidation Reactions for Benzamide Linkage Formation

The formation of the central amide bond in this compound is most classically achieved through the Schotten-Baumann reaction. byjus.com This involves the acylation of 2,5-diethoxyaniline with benzoyl chloride or a substituted benzoyl chloride. The reaction is typically carried out in a biphasic system with an aqueous base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. byjus.comsigmaaldrich.com The use of a base is crucial to prevent the protonation of the starting amine, which would render it non-nucleophilic. organic-chemistry.org

A typical procedure involves dissolving the 2,5-diethoxyaniline in a suitable organic solvent and then adding the benzoyl chloride, followed by the slow addition of an aqueous base with vigorous stirring. nih.gov The product, this compound, precipitates from the reaction mixture and can be purified by recrystallization.

| Reaction | Reactants | Conditions | Key Features |

| Schotten-Baumann Amidation | 2,5-Diethoxyaniline, Benzoyl Chloride | Aqueous base (e.g., NaOH), Biphasic solvent system | Base-catalyzed, neutralizes HCl byproduct |

Etherification Strategies for Diethoxy Substituents

The two ethoxy groups on the aniline ring of the precursor are typically introduced via nucleophilic substitution reactions.

The Williamson ether synthesis is a common method for preparing the precursor 2-ethoxybenzoic acid from salicylic acid. In this process, the phenolic hydroxyl group of salicylic acid is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or diethyl sulfate. chemicalbook.com The carboxylic acid group is often protected as an ester during this step and later hydrolyzed.

The Ullmann condensation provides an alternative route, particularly for the synthesis of diaryl ethers, and its principles can be applied to the synthesis of diethoxybenzene derivatives. wikipedia.orgmdpi.com This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. wikipedia.org While traditionally requiring high temperatures and stoichiometric amounts of copper, modern modifications have made this reaction more versatile. wikipedia.org For the synthesis of 1,4-diethoxybenzene, a precursor to 2,5-diethoxyaniline, a dihalobenzene could be reacted with sodium ethoxide in the presence of a copper catalyst.

| Reaction | Reactants | Conditions | Key Features |

| Williamson Ether Synthesis | Salicylic acid, Ethylating agent (e.g., diethyl sulfate) | Base (e.g., KOH), Alcohol solvent | SN2 mechanism, good for primary alkyl halides |

| Ullmann Condensation | Dihalobenzene, Sodium ethoxide | Copper catalyst, High temperature | Suitable for aryl halide etherification |

Functional Group Interconversions and Transformations

The synthesis of the precursors for this compound involves several key functional group transformations.

Synthesis of 2,5-diethoxyaniline: A common route to 2,5-diethoxyaniline starts with 1,4-diethoxybenzene, which is first nitrated to form 1,4-diethoxy-2-nitrobenzene. chemicalbook.com The nitro group is then reduced to an amine to yield 2,5-diethoxyaniline. evitachem.com This reduction can be achieved using various methods, including catalytic hydrogenation with catalysts like Pt/C, or chemical reduction using reagents such as iron powder in acidic media or sodium sulfide. guidechem.com

Synthesis of 2-ethoxybenzoic acid: This precursor is often synthesized from salicylic acid. guidechem.com A common industrial method involves the ethylation of methyl salicylate with diethyl sulfate in the presence of a base like potassium hydroxide, followed by hydrolysis of the ester to the carboxylic acid. chemicalbook.com An alternative patented method describes the reaction of salicylic acid with ethyl chloride in a pressure vessel in the presence of sodium hydroxide. guidechem.com

| Transformation | Starting Material | Reagents | Product | Yield |

| Nitration | 1,4-Diethoxybenzene | Nitrating agent | 1,4-Diethoxy-2-nitrobenzene | - |

| Reduction | 1,4-Diethoxy-2-nitrobenzene | H2, Pt/C catalyst in methanol | 2,5-Diethoxyaniline | High |

| Ethylation & Hydrolysis | Methyl Salicylate | 1. Diethyl sulfate, KOH 2. NaOH, H2O | 2-Ethoxybenzoic acid | 98.31% chemicalbook.com |

| Ethylation | Salicylic Acid | Ethyl chloride, NaOH | 2-Ethoxybenzoic acid | 87.6% conversion guidechem.com |

Advanced and Modern Synthetic Techniques

While classical methods are effective, modern organic synthesis often seeks more efficient, milder, and environmentally friendly routes.

Catalytic Strategies in the Synthesis of this compound

Modern catalytic methods can be applied to both the amidation and etherification steps in the synthesis of this compound, often offering higher yields and milder reaction conditions than their classical counterparts.

Catalytic Amidation: Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, can couple aryl halides with amines, and has been adapted for the synthesis of amides. This would involve coupling 2,5-diethoxyaniline with a benzoic acid derivative. More directly, palladium-catalyzed amidation of aryl halides can be used to form the benzanilide linkage.

Copper-catalyzed N-arylation, a modern extension of the Ullmann reaction, can also be employed to synthesize benzanilides. These reactions often utilize ligands to improve the efficiency and substrate scope of the copper catalyst, allowing for reactions to proceed at lower temperatures. nih.gov

Catalytic Etherification: Modern advancements in the Ullmann condensation have led to the development of catalytic systems that use ligands to facilitate the copper-catalyzed coupling of aryl halides and alcohols under much milder conditions than the traditional high-temperature reactions. This could be applied to the synthesis of the diethoxybenzene precursor.

| Catalytic Reaction | Catalyst System | Application in Synthesis | Advantages |

| Buchwald-Hartwig Amination | Palladium catalyst, Ligand | Formation of the amide bond | Mild conditions, broad substrate scope |

| Copper-Catalyzed N-Arylation | Copper catalyst, Ligand | Formation of the amide bond | Lower temperatures than classical Ullmann |

| Modern Ullmann Ether Synthesis | Copper catalyst, Ligand | Synthesis of diethoxybenzene precursor | Milder conditions, improved yields |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound aims to create more sustainable and environmentally benign manufacturing processes. rroij.comresearchgate.net Green chemistry is guided by twelve core principles, developed by Paul Anastas and John Warner, which focus on reducing waste, minimizing energy consumption, and eliminating the use of toxic substances. sigmaaldrich.com

Key green chemistry principles applicable to the synthesis of this compound include:

Prevention: It is preferable to prevent the formation of waste rather than treating it after it has been created. sigmaaldrich.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. sigmaaldrich.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. acs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste. rroij.com

Design for Energy Efficiency: Energy requirements should be minimized; synthetic methods should ideally be conducted at ambient temperature and pressure. acs.org

A traditional Schotten-Baumann reaction to synthesize this compound involves reacting 2,5-diethoxyaniline with benzoyl chloride, often in the presence of a base like pyridine and a non-green solvent such as dichloromethane. researchgate.net This approach has a low atom economy, as it generates stoichiometric amounts of waste (e.g., pyridinium hydrochloride). acs.org

Applying green chemistry principles would involve redesigning this synthesis. For example, a catalytic amidation reaction directly between 2,5-diethoxyaniline and benzoic acid would be a greener alternative. This approach, while often requiring heat, would produce water as the only byproduct, significantly improving the atom economy. The use of solvent-free, or "neat," reaction conditions, potentially facilitated by microwave irradiation or mechanochemistry, could further align the synthesis with green principles by reducing solvent waste and energy consumption. nih.gov

The following table compares a hypothetical conventional synthesis with a potential green alternative for producing this compound.

| Feature | Conventional Method (Schotten-Baumann) | Green Alternative (Catalytic Amidation) |

| Aniline Source | 2,5-Diethoxyaniline | 2,5-Diethoxyaniline |

| Acylating Agent | Benzoyl Chloride | Benzoic Acid |

| Solvent | Dichloromethane, Pyridine | None (Solvent-free) or a green solvent (e.g., water, ethanol) |

| Catalyst | None (uses stoichiometric base) | Boronic acid or other suitable catalyst |

| Byproduct | Pyridinium hydrochloride | Water |

| Atom Economy | Low | High (approaching 100%) |

| Waste Profile | Halogenated organic waste, excess base | Minimal, primarily water |

Flow Chemistry Applications and Process Intensification

Flow chemistry, or continuous flow processing, offers significant advantages for the synthesis of this compound, addressing many of the limitations of traditional batch production. syrris.com This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com The key benefits include superior heat and mass transfer, enhanced safety, rapid reaction optimization, and seamless scalability. syrris.comsioc-journal.cn

For the synthesis of this compound, a flow process could be designed where streams of 2,5-diethoxyaniline and an activated benzoylating agent are pumped into a mixing junction before entering a heated reactor coil. syrris.com The small dimensions of the reactor ensure precise temperature control, which is crucial for exothermic amidation reactions, preventing the formation of hotspots and improving product purity. amt.uk

Process intensification through flow chemistry allows for the use of reaction conditions that are often inaccessible or unsafe in batch reactors, such as very high temperatures and pressures. syrris.com This can dramatically accelerate reaction rates, reducing the required residence time in the reactor from hours to minutes or even seconds. The automated nature of flow systems enables rapid screening of reaction parameters to find the optimal conditions for yield and purity. syrris.com

A hypothetical flow synthesis setup for this compound would allow for systematic optimization of various parameters, as detailed in the table below.

| Parameter | Description | Impact on Synthesis |

| Temperature | The temperature of the reactor coil. | Affects reaction rate and selectivity. Precise control prevents byproduct formation. |

| Flow Rate | The rate at which reagents are pumped through the reactor. | Determines residence time and production throughput. |

| Residence Time | The duration the reaction mixture spends in the heated zone. | Crucial for achieving complete conversion. |

| Reagent Ratio | The molar ratio of 2,5-diethoxyaniline to the benzoylating agent. | Can be finely tuned to maximize yield and minimize unreacted starting material. |

| Concentration | The concentration of reagents in the solvent stream. | Influences reaction kinetics and can help manage solubility. |

| Back Pressure | Pressure applied to the system via a regulator. | Allows for heating solvents above their normal boiling points, enabling superheated conditions. |

This level of control makes flow chemistry a powerful tool for developing efficient, safe, and scalable manufacturing processes for this compound and its derivatives. sioc-journal.cn

Design and Synthesis of Structural Analogues and Chemically Modified Derivatives

Systematic Variation of Aromatic Substituents

The this compound scaffold presents two aromatic rings that are amenable to systematic structural modification to create a library of analogues. These modifications are typically pursued to fine-tune the compound's physical, chemical, or biological properties. The core structure consists of an N-phenyl ring derived from aniline (Ring B) and a benzoyl ring derived from benzoic acid (Ring A).

In this compound, Ring B is substituted with ethoxy groups at the 2' and 5' positions. Systematic variation could involve:

Altering Alkoxy Chain Length: Replacing the ethoxy groups with smaller (methoxy) or larger (propoxy, butoxy) alkoxy groups to probe the effect of sterics and lipophilicity.

Varying Substituent Position: Moving the alkoxy groups to other positions on the ring (e.g., 2',4'-; 3',4'-; 3',5'-) to investigate the impact of regioisomerism.

Introducing Different Functional Groups: Replacing the alkoxy groups with other electron-donating or electron-withdrawing groups such as alkyl, halogen, nitro, or cyano groups to modulate the electronic properties of the ring.

Ring A is unsubstituted in the parent molecule, providing a straightforward site for introducing a wide array of substituents to explore structure-activity relationships.

The table below illustrates potential structural analogues of this compound based on systematic variation of aromatic substituents.

| Analogue Name | Modification on Ring A (Benzoyl) | Modification on Ring B (Aniline) | Rationale |

| 2',5'-Dimethoxybenzanilide | Unsubstituted | 2',5'-dimethoxy | Investigate effect of smaller alkoxy groups. |

| 4-Chloro-2',5'-diethoxybenzanilide | 4-chloro | 2',5'-diethoxy | Introduce an electron-withdrawing group on Ring A. |

| 4'-Amino-2',5'-diethoxybenzanilide chemimpex.comsigmaaldrich.com | Unsubstituted | 2',5'-diethoxy, 4'-amino | Add a key functional group for further derivatization (e.g., in dye synthesis). chemimpex.com |

| 3',4'-Diethoxybenzanilide | Unsubstituted | 3',4'-diethoxy | Explore regioisomeric effects. |

| 4-Nitro-2',5'-diethoxybenzanilide | 4-nitro | 2',5'-diethoxy | Introduce a strong electron-withdrawing group on Ring A. |

Modifications of the Amide Moiety

The central amide linkage is a key structural feature of this compound, but it can be modified to create derivatives with fundamentally different properties. These modifications can alter the molecule's geometry, hydrogen bonding capability, and metabolic stability. researchgate.net

One common modification is the replacement of the amide bond with a bioisostere—a different functional group with similar physical or chemical properties that can interact with biological targets in a comparable way. frontiersin.org For example, the reductive functionalization of the amide can lead to a trifluoroethylamine moiety, which can mimic the hydrogen bonding and electronic characteristics of the peptide bond. frontiersin.org

Other potential modifications include:

Thioamide Formation: Replacing the carbonyl oxygen with sulfur to form a thioamide. This alters the electronic character and hydrogen-bonding properties of the linkage.

Amide Reduction: Complete reduction of the amide carbonyl to a methylene group, yielding a secondary amine. This removes the planar nature and hydrogen-bonding donor/acceptor character of the amide bond.

Heterocycle Formation: The amide functionality can be used as a synthon to construct heterocyclic rings. For instance, reaction with appropriate precursors could lead to the formation of oxazoles or other five-membered heterocycles. beilstein-journals.org

The following table outlines potential modifications to the amide moiety of this compound.

| Modification Type | Resulting Functional Group | Potential Synthetic Route | Key Structural Change |

| Thionation | Thioamide | Reaction with Lawesson's reagent. | C=O bond becomes a C=S bond. |

| Full Reduction | Secondary Amine | Reduction with strong reducing agents like LiAlH₄. | Planar amide is replaced by a flexible secondary amine. |

| Bioisosteric Replacement | Trifluoroethylamine | Reductive amination using a trifluoroethyl source. | Amide bond is replaced by a stable, non-hydrolyzable mimic. frontiersin.org |

| Cyclization | Oxazole | Intramolecular cyclization of an appropriate precursor derived from the amide. beilstein-journals.org | The amide is incorporated into a rigid, aromatic heterocyclic ring. |

These advanced synthetic strategies allow for profound changes to the core structure of this compound, enabling the exploration of new chemical space for various applications.

Chemical Reactivity and Mechanistic Investigations of 2',5'-diethoxybenzanilide

Electrophilic and Nucleophilic Substitution Reactions

The structure of 2',5'-diethoxybenzanilide features two aromatic rings with different substituent patterns, leading to distinct reactivities in substitution reactions.

Electrophilic Aromatic Substitution: The reactivity of an aromatic ring towards electrophiles is governed by the electronic properties of its substituents. Electron-donating groups activate the ring, making it more nucleophilic and increasing the reaction rate, while electron-withdrawing groups deactivate it. libretexts.orglibretexts.org

The 2',5'-Diethoxy-substituted Aniline Ring: The two ethoxy (-OCH₂CH₃) groups are strong activating groups. They donate electron density to the benzene ring through a resonance effect, which outweighs their inductive electron-withdrawing effect. uomustansiriyah.edu.iqhrpatelpharmacy.co.in This increased electron density makes the ring highly susceptible to electrophilic attack. The amide group (-NHCOPh) is also an ortho-, para-director. The combined directing effects of the 2'-ethoxy and 5'-ethoxy groups, along with the amide nitrogen, strongly favor substitution at the 4' and 6' positions.

The Unsubstituted Benzoyl Ring: The benzoyl portion of the molecule is attached to the amide nitrogen via its carbonyl carbon. The amide group as a whole deactivates the benzoyl ring towards electrophilic substitution. This deactivation stems from the electron-withdrawing nature of the carbonyl group and the delocalization of the nitrogen lone pair into the carbonyl, which reduces its donation to the benzoyl ring.

Nucleophilic Substitution Reactions: Nucleophilic substitution in this compound primarily involves the amide functional group. The carbonyl carbon of the amide is electrophilic and can be attacked by nucleophiles. This is most prominently observed in hydrolysis reactions (see Section 3.3). While nucleophilic aromatic substitution is less common, it could potentially occur on the diethoxy-substituted ring if a suitable leaving group were present and activated by strong electron-withdrawing groups, which are absent in this molecule.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound This table illustrates the predicted outcomes of common electrophilic substitution reactions based on the directing effects of the substituents.

| Ring System | Reaction | Reagent Example | Predicted Major Product Position(s) | Rationale |

|---|---|---|---|---|

| 2',5'-Diethoxy Ring | Nitration | HNO₃/H₂SO₄ | 4'-Nitro and 6'-Nitro | Strong activation and ortho, para-direction by two ethoxy groups and the amide nitrogen. uomustansiriyah.edu.iqhrpatelpharmacy.co.in |

| 2',5'-Diethoxy Ring | Halogenation | Br₂/FeBr₃ | 4'-Bromo and 6'-Bromo | Strong activation and ortho, para-direction by two ethoxy groups and the amide nitrogen. uomustansiriyah.edu.iq |

| Benzoyl Ring | Nitration | HNO₃/H₂SO₄ | 3-Nitro | Deactivation and meta-direction by the amide carbonyl group. |

Oxidation and Reduction Chemistry of the Benzamide Scaffold

The benzamide scaffold of this compound is generally robust, but its components can undergo oxidation or reduction under specific conditions.

Oxidation: The amide functional group is relatively resistant to oxidation. However, the electron-rich diethoxy-substituted aniline ring is susceptible to oxidation, potentially forming quinone-type structures under strong oxidizing agents like potassium permanganate. The ethoxy groups themselves can also be oxidized under harsh conditions. For some related benzamide compounds, conducting reactions under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidative degradation.

Reduction: The most common reduction reaction for amides involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction typically reduces the amide carbonyl group completely to a methylene group (-CH₂-), converting the benzanilide into a secondary amine. libretexts.org Weaker reducing agents, such as sodium borohydride, are generally not reactive enough to reduce amides.

The aromatic rings can be reduced under more forcing conditions, for example, through catalytic hydrogenation at high pressure and temperature or via a Birch reduction, though this often requires specific substrate features for high efficiency.

Table 2: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent | Affected Moiety | Expected Product |

|---|---|---|---|

| Oxidation | Strong Oxidants (e.g., KMnO₄) | Diethoxy-substituted Ring | Quinone-like species |

| Reduction | Strong Hydride Agents (e.g., LiAlH₄) | Amide Carbonyl | Secondary Amine |

| Reduction | Catalytic Hydrogenation (Harsh) | Aromatic Rings | Cyclohexyl derivatives |

Hydrolysis and Degradation Pathways under Controlled Chemical Conditions

The primary degradation pathway for this compound under controlled chemical conditions is the hydrolysis of the amide bond. This reaction can be catalyzed by either acid or base. evitachem.com

Base-Promoted Hydrolysis: In the presence of a strong base, such as hydroxide ion (OH⁻), a nucleophilic attack occurs directly on the amide carbonyl carbon. This forms a tetrahedral intermediate. The intermediate then collapses, ejecting the amide anion (⁻NH-Ar, where Ar is the 2,5-diethoxyphenyl group) as the leaving group to form benzoic acid. The strongly basic amide anion then deprotonates the benzoic acid in a final, irreversible step to yield a carboxylate salt and 2,5-diethoxyaniline. Because a full equivalent of base is consumed, this reaction is considered base-promoted rather than base-catalyzed. libretexts.org

Table 3: Products of Amide Bond Hydrolysis

| Condition | Catalyst/Reagent | Products |

|---|---|---|

| Acidic | H₃O⁺ | Benzoic Acid and 2,5-Diethoxyanilinium salt |

| Basic | OH⁻ | Benzoate salt and 2,5-Diethoxyaniline |

Kinetic and Thermodynamic Studies of Reaction Processes

The study of reaction kinetics and thermodynamics provides insight into the feasibility and rate of chemical transformations. For reactions involving this compound, these concepts are best illustrated by considering the competition between different reaction pathways.

A classic example is kinetic versus thermodynamic control . A reaction is under kinetic control when it is irreversible, and the major product is the one that forms the fastest (i.e., has the lowest activation energy). libretexts.orgwikipedia.org A reaction is under thermodynamic control when it is reversible, allowing an equilibrium to be established, and the major product is the most stable one (i.e., has the lowest Gibbs free energy). stackexchange.comyoutube.com This is often influenced by temperature; lower temperatures and shorter reaction times favor the kinetic product, while higher temperatures and longer reaction times favor the thermodynamic product. nih.gov

For amide hydrolysis, kinetic studies on similar benzamides have established that the rate-determining step is the formation of the tetrahedral intermediate. cdnsciencepub.com The rate of hydrolysis is dependent on factors such as pH, temperature, and the electronic nature of substituents on the aromatic rings. cdnsciencepub.com

Characterization and Reactivity of Intermediate Species

Most chemical reactions proceed through one or more high-energy, short-lived species known as reactive intermediates.

Tetrahedral Intermediate in Hydrolysis: The hydrolysis of the amide bond in this compound proceeds through a tetrahedral intermediate . wikipedia.org This intermediate is formed when the nucleophile (water in acidic media, hydroxide in basic media) adds to the trigonal planar carbonyl carbon, changing its hybridization to sp³. These intermediates are generally unstable and cannot be isolated, but their existence is supported by extensive mechanistic studies, including isotopic labeling experiments. The stability and subsequent breakdown of the tetrahedral intermediate determine the reaction products. The specific conformation of the intermediate and the orientation of lone pair orbitals on the heteroatoms can govern whether the C-N or C-O bond cleaves. wikipedia.org

Arenium Ion (σ-complex) in Electrophilic Substitution: In electrophilic aromatic substitution reactions, the attack of an electrophile on one of the aromatic rings leads to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex . uomustansiriyah.edu.iq This intermediate is non-aromatic. The stability of the arenium ion is a key factor in determining the rate and regioselectivity of the substitution. For the diethoxy-substituted ring, the positive charge in the arenium ion can be delocalized onto the oxygen atoms of the ethoxy groups, providing significant stabilization and explaining the high reactivity of this ring. libretexts.orglibretexts.org The final step of the reaction is the rapid loss of a proton from the sp³-hybridized carbon to restore aromaticity.

Advanced Spectroscopic and Structural Elucidation of 2',5'-diethoxybenzanilide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2',5'-Diethoxybenzanilide, a combination of one-dimensional and two-dimensional NMR methods provides a complete picture of its atomic arrangement and connectivity.

High-Resolution Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

While a publicly available, experimentally verified high-resolution spectrum for this compound is not readily found in reviewed literature, a theoretical analysis based on established chemical shift principles allows for a reliable prediction of its ¹H and ¹³C NMR spectra.

The structure of this compound contains two aromatic rings and two ethoxy groups. The benzoyl ring (Ring A) is monosubstituted, while the aniline ring (Ring B) is substituted at the 1', 2', and 5' positions.

Predicted ¹H NMR Data: The proton NMR spectrum is expected to show distinct signals for the amide proton, the aromatic protons on both rings, and the methylene and methyl protons of the two ethoxy groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| N-H | ~8.5 - 9.5 | Singlet (broad) | 1H |

| H -2, H -6 (Ring A) | ~7.9 | Doublet | 2H |

| H -3, H -5 (Ring A) | ~7.5 | Triplet | 2H |

| H -4 (Ring A) | ~7.6 | Triplet | 1H |

| H -6' (Ring B) | ~8.2 | Doublet | 1H |

| H -3' (Ring B) | ~6.8 | Doublet | 1H |

| H -4' (Ring B) | ~7.0 | Doublet of Doublets | 1H |

| O-CH₂ -CH₃ (at 2' and 5') | ~4.1 | Quartet | 4H |

| O-CH₂-CH₃ (at 2' and 5') | ~1.4 | Triplet | 6H |

Table 1: Predicted ¹H NMR spectral data for this compound.

Predicted ¹³C NMR Data: The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. Due to the substitution pattern, all carbons in the aniline ring are unique, while some carbons in the benzoyl ring are chemically equivalent.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O (Amide) | ~165 |

| C -1 (Ring A) | ~135 |

| C -2, C -6 (Ring A) | ~128 |

| C -3, C -5 (Ring A) | ~127 |

| C -4 (Ring A) | ~132 |

| C -1' (Ring B) | ~130 |

| C -2' (Ring B) | ~149 |

| C -3' (Ring B) | ~114 |

| C -4' (Ring B) | ~120 |

| C -5' (Ring B) | ~153 |

| C -6' (Ring B) | ~112 |

| O-C H₂-CH₃ (at 2' and 5') | ~64 |

| O-CH₂-C H₃ (at 2' and 5') | ~15 |

Table 2: Predicted ¹³C NMR spectral data for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the covalent framework of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons. Key expected correlations include those between H-2/H-6 and H-3/H-5, and between H-3/H-5 and H-4 on the benzoyl ring. On the aniline ring, correlations between H-3' and H-4', and between H-4' and H-6' would be observed. Additionally, the ethoxy groups would show a strong cross-peak between the methylene (-CH₂-) and methyl (-CH₃) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms. nih.gov It simplifies the assignment process by linking the ¹H and ¹³C spectra. For instance, the aromatic proton signals would each correlate to their corresponding aromatic carbon signal, and the ethoxy -CH₂- and -CH₃ proton signals would correlate to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for connecting different fragments of the molecule. researchgate.net Key HMBC correlations for confirming the structure of this compound would include:

Correlation from the amide proton (N-H) to the carbonyl carbon (C=O) and carbons C-1', C-2', and C-6' of the aniline ring.

Correlations from the benzoyl protons (H-2, H-6) to the carbonyl carbon (C=O).

Correlations from the ethoxy methylene protons (-OCH₂-) to the aromatic carbons they are attached to (C-2' and C-5').

Solid-State NMR for Polymorphic and Amorphous Solid Characterization

Solid-State NMR (SSNMR) provides atomic-level information about the structure, conformation, and dynamics of molecules in the solid phase. researchgate.netnih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in SSNMR these interactions provide valuable data. nist.gov

For this compound, SSNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would exhibit distinct SSNMR spectra due to variations in molecular packing, conformation, and intermolecular interactions (like hydrogen bonding). These differences manifest as changes in chemical shifts and line shapes. researchgate.net

Characterize Amorphous Solids: SSNMR can distinguish between crystalline and amorphous (non-crystalline) forms. Amorphous materials typically show much broader spectral lines compared to their crystalline counterparts due to a distribution of molecular environments.

Probe Molecular Conformation: The conformation of the molecule in the solid state, particularly the torsion angles between the two aromatic rings and the amide plane, can be investigated. These conformational details directly influence the ¹³C chemical shifts. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are standard for obtaining high-resolution spectra of solids. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, making it a powerful tool for structural identification.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum is a molecular fingerprint, with specific peaks corresponding to different functional groups. For this compound, the key expected absorption bands are detailed below. Comparison can be made to the parent molecule, benzamide, which shows characteristic amide and phenyl group absorptions.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amide | ~3300 | Medium |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 3000 - 2850 | Medium-Strong |

| C=O Stretch (Amide I) | Amide | ~1660 | Strong |

| N-H Bend (Amide II) | Amide | ~1530 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Variable |

| C-O-C Stretch (Aryl Ether) | Ether | 1250 - 1200 | Strong |

| C-N Stretch | Amide | 1260 - 1180 | Medium |

Table 3: Predicted FT-IR spectral data for this compound.

Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis

Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light, and the resulting energy shifts correspond to the molecule's vibrational frequencies. While FT-IR is sensitive to polar bonds and changes in dipole moment, Raman is more sensitive to non-polar, symmetric bonds and changes in polarizability.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Aromatic Vibrations: The symmetric "breathing" modes of the benzene rings, which are often weak in the IR spectrum, typically produce strong, sharp signals in the Raman spectrum.

C-C Backbone Stretching: Vibrations of the carbon skeleton of the molecule would be clearly visible.

Low-Frequency Modes: Raman spectroscopy can easily probe low-frequency vibrations (<400 cm⁻¹), which correspond to whole-molecule vibrations and lattice modes in the solid state, providing information about the crystal structure.

A key advantage of Raman is its low interference from water, making it suitable for analyzing samples in aqueous media if required. The combination of FT-IR and Raman provides a more complete vibrational profile of the molecule than either technique alone.

Correlation of Spectroscopic Data with Molecular Vibrational Modes

The vibrational characteristics of this compound can be elucidated using infrared (IR) spectroscopy. The molecular structure, featuring an amide linkage, two aromatic rings, and ether groups, gives rise to a complex vibrational spectrum with distinct absorption bands corresponding to specific molecular motions. While a definitive, peer-reviewed spectrum for this exact compound is not widely published, analysis of its functional groups and data from structurally similar compounds allows for a reliable assignment of its principal vibrational modes. scienceasia.orglibretexts.orgmasterorganicchemistry.com

The key vibrational modes for this compound are associated with the stretching and bending of its characteristic bonds. masterorganicchemistry.comumich.edu The molecule is comprised of 40 atoms, and being non-linear, it possesses 3N-6, or 114, fundamental vibrational modes. libretexts.org The most diagnostically significant of these appear in the mid-infrared region.

A detailed assignment of these modes is presented below:

N-H Stretching: The amide N-H bond vibration is expected to produce a distinct band in the region of 3400-3200 cm⁻¹. In solid-state measurements, this band is often broadened due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (approx. 3100-3000 cm⁻¹). The aliphatic C-H stretching vibrations from the two ethoxy groups (-OCH₂CH₃) will produce strong absorptions just below 3000 cm⁻¹ (approx. 2980-2850 cm⁻¹). masterorganicchemistry.com

C=O Stretching (Amide I): This is one of the most characteristic and intense bands in the spectrum, arising from the carbonyl group of the amide. It is expected to be observed in the range of 1680-1630 cm⁻¹. Its precise position is sensitive to the physical state and hydrogen bonding.

N-H Bending (Amide II): This mode, which involves coupling of N-H in-plane bending and C-N stretching, typically appears as a strong band between 1570-1515 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations within the two benzene rings give rise to a series of bands, often of variable intensity, in the 1600-1450 cm⁻¹ region.

C-O-C Stretching: The asymmetric and symmetric stretching of the aryl-alkyl ether linkages (Ar-O-CH₂) are expected to produce strong, distinct bands. The asymmetric stretch is typically found around 1275-1200 cm⁻¹, while the symmetric stretch appears near 1075-1020 cm⁻¹. libretexts.org

The table below summarizes the expected primary vibrational frequencies and their assignments for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |

| N-H Stretch | Amide | 3400 - 3200 | Strong, potentially broad |

| C-H Stretch (Aromatic) | Benzene Rings | 3100 - 3000 | Medium to weak |

| C-H Stretch (Aliphatic) | Ethoxy groups (-CH₂, -CH₃) | 2980 - 2850 | Strong |

| C=O Stretch (Amide I) | Amide | 1680 - 1630 | Strong, sharp |

| N-H Bend (Amide II) | Amide | 1570 - 1515 | Strong |

| C=C Stretch | Aromatic Rings | 1600 - 1450 | Medium to weak, multiple bands |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | 1075 - 1020 | Strong |

These assignments correlate specific absorption peaks in an IR spectrum to the dynamic movements of the atoms, providing a structural fingerprint of the molecule. scienceasia.orgresearchgate.net

Electronic Spectroscopy and Photophysical Properties

The electronic and photophysical behavior of this compound is dictated by the arrangement of its chromophores and auxochromes, which include the benzoyl group and the di-substituted aniline ring. vscht.cz

UV-Vis spectroscopy probes the electronic transitions within a molecule. upi.edu The spectrum of this compound is characterized by absorptions arising from the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The primary chromophores are the benzoyl moiety and the diethoxy-substituted benzene ring, which together form a conjugated system across the amide linkage.

The expected electronic transitions are:

π → π* Transitions: These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the carbonyl group. They typically result in strong absorption bands. For benzanilide derivatives, these transitions are often observed in the 200-280 nm range. researchgate.net

n → π* Transitions: This type of transition involves the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the amide) to an antibonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths. acs.org

The presence of the two electron-donating ethoxy groups (-OEt) on the aniline ring acts as powerful auxochromes. These groups are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzanilide, moving the absorption bands to longer wavelengths due to the extension of the conjugated system. libretexts.org

Upon absorption of UV light, excited molecules can relax by emitting light, a process known as luminescence. This can occur as either fluorescence or phosphorescence.

Fluorescence: This is the emission of light from the relaxation of an electron from an excited singlet state (S₁) to the ground state (S₀). It is a rapid process, typically occurring on the nanosecond timescale. Benzanilide derivatives are known to exhibit complex fluorescence behavior. researchgate.netrug.nl In nonpolar solvents, they can display a "dual fluorescence," consisting of a normal emission at shorter wavelengths and an anomalous, Stokes-shifted emission at longer wavelengths. researchgate.netacs.org This second emission is often attributed to the formation of a twisted intramolecular charge-transfer (TICT) state, where rotation around the amide C-N bond in the excited state leads to a highly polar species that is stabilized in certain environments. acs.org Therefore, this compound is expected to be fluorescent, with emission characteristics that are sensitive to solvent polarity.

Phosphorescence: This process involves light emission from an excited triplet state (T₁) to the ground singlet state (S₀). Because this is a spin-forbidden transition, it is much slower than fluorescence, with lifetimes ranging from microseconds to seconds. chemscene.com Phosphorescence is often observed only at low temperatures (e.g., 77 K) in rigid matrices, where non-radiative decay pathways are minimized. researchgate.net Studies on related benzanilides have detected phosphorescence at approximately 415-460 nm at 77 K. researchgate.net

Two key parameters quantify the efficiency and dynamics of luminescence: quantum yield and emission lifetime.

Quantum Yield (Φ): The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed. edinst.comresearchgate.net It is a measure of the efficiency of the fluorescence process. A value of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon. While specific experimental data for this compound are not readily available, studies on similar benzanilides have reported very low fluorescence quantum yields, indicating that non-radiative decay processes are highly efficient in these systems. rug.nl

Emission Lifetime (τ): The lifetime is the average time the molecule spends in the excited state before returning to the ground state. nih.gov Fluorescence lifetimes are typically on the order of nanoseconds. researchgate.net For systems exhibiting dual fluorescence, two different lifetimes corresponding to the locally excited state and the charge-transfer state can often be measured. researchgate.net For example, related N-methylbenzanilides have shown decay times of 30 ps and 2.05 ns. researchgate.net

Specific quantitative data for this compound would require dedicated experimental measurement using techniques like time-correlated single-photon counting (TCSPC). nih.govedinst.com

Fluorescence and Phosphorescence Spectroscopy for Luminescent Behavior

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis. bioanalysis-zone.comeuropa.eu

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). nih.gov This allows for the determination of the elemental formula of a compound based on its exact mass. The molecular formula of this compound is C₁₇H₁₉NO₃. Using the precise masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical exact mass of the neutral molecule and its protonated form can be calculated.

| Species | Formula | Calculated Exact Mass (Da) |

| Neutral Molecule [M] | C₁₇H₁₉NO₃ | 285.13649 |

| Protonated Molecule [M+H]⁺ | C₁₇H₂₀NO₃⁺ | 286.14377 |

Experimental measurement of the molecular ion's m/z value by HRMS that matches this calculated value would confirm the elemental composition of this compound. europa.eumiamioh.edu

The fragmentation of this compound under electron ionization (EI) would proceed through characteristic pathways for amides and ethers. The most likely fragmentation points are the bonds adjacent to the carbonyl group and the ether linkages. libretexts.org

Common fragmentation patterns for amides include cleavage of the C-N bond and the bond between the carbonyl carbon and the aromatic ring. A significant and often base peak for benzamides is the benzoyl cation.

Predicted Fragmentation Pattern:

Formation of the Benzoyl Cation: Cleavage of the amide C-N bond is a very common pathway, leading to the formation of the stable benzoyl cation.

[C₆H₅CO]⁺: m/z = 105

Formation of the Phenyl Cation: Subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation.

[C₆H₅]⁺: m/z = 77

Cleavage α to Ether Oxygen: Fragmentation can occur via cleavage of the ethyl group from the ether, leading to the loss of an ethene radical (C₂H₄).

Formation of the Diethoxyphenylaminyl Radical Cation: Cleavage of the bond between the benzoyl group and the nitrogen atom.

[C₁₀H₁₄NO₂]⁺•: m/z = 180

Based on GC-MS data for the closely related N-(4-amino-2,5-diethoxyphenyl)benzamide, the fragments at m/z 105 and 77 are prominent, supporting the proposed fragmentation of the benzoyl moiety. nih.gov A detailed analysis using tandem mass spectrometry (MS/MS) would be required to fully elucidate all fragmentation pathways. europa.eu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a selected parent ion and analyzing the resulting fragment ions. In a typical MS/MS experiment for this compound (molecular weight: 300.36 g/mol ), the molecule would first be ionized, commonly forming a protonated molecule [M+H]⁺. This parent ion would then be isolated and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds.

The fragmentation of this compound would likely occur at the amide linkage and the ether bonds, as these are common fragmentation sites in such molecules. The analysis of the mass-to-charge ratio (m/z) of the resulting fragment ions allows for the reconstruction of the molecule's structure and the proposal of fragmentation pathways.

Expected Fragmentation Data:

The following table illustrates a hypothetical fragmentation pattern for this compound. The specific fragments and their relative abundances would need to be confirmed by experimental data.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Neutral Loss |

| 301.15 [M+H]⁺ | 105.03 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 301.15 [M+H]⁺ | 196.12 | [M+H - C₆H₅CO]⁺ (Loss of benzoyl group) |

| 301.15 [M+H]⁺ | 273.12 | [M+H - C₂H₄]⁺ (Loss of ethene from an ethoxy group) |

| 301.15 [M+H]⁺ | 256.09 | [M+H - C₂H₅O]⁺ (Loss of ethoxy radical) |

Note: This data is illustrative and not based on published experimental results for this specific compound.

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to determine the electron density distribution within the crystal, from which the positions of the atoms can be deduced. researchgate.net

This analysis would reveal the precise molecular geometry, including the planarity of the aromatic rings and the torsion angles of the amide and ether linkages. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Hypothetical Crystallographic Data:

The table below presents a hypothetical set of crystallographic parameters for this compound. Actual values would be dependent on the specific crystal form obtained.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 18.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1545 |

| Z | 4 |

Note: This data is for illustrative purposes only and does not represent experimentally determined values.

Powder X-ray Diffraction for Crystalline Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. A powdered sample of this compound would be exposed to an X-ray beam, and the scattered X-rays would be detected at various angles (2θ). The resulting diffraction pattern is a fingerprint of the crystalline phase present.

PXRD is invaluable for identifying the specific crystalline form (polymorph) of a substance and for assessing its purity. The presence of crystalline impurities would be indicated by additional peaks in the diffraction pattern. Modern PXRD systems can achieve detection limits for impurities below 0.1%. nist.gov

Hypothetical Powder X-ray Diffraction Peak List:

The following table lists hypothetical characteristic diffraction peaks for a crystalline form of this compound.

| 2θ (°) (Cu Kα) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 60 |

| 12.3 | 7.20 | 100 |

| 17.0 | 5.21 | 85 |

| 21.8 | 4.07 | 70 |

| 24.7 | 3.60 | 90 |

Note: This data is a hypothetical representation and not from experimental measurement.

Characterization of Non-Covalent Interactions in Crystalline Architectures

Analysis of Hydrogen Bonding Networks and Motifs

The most significant and structure-directing interaction in the crystal packing of benzanilides is the intermolecular N-H···O hydrogen bond formed between the amide functionalities. acs.orgresearchgate.net This interaction is a recurring and robust motif that connects molecules into chains or dimers. In the case of this compound, it is expected that the amide proton (N-H) would act as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule, leading to the formation of one-dimensional chains.

Table 1: Expected Hydrogen Bonding in this compound

| Donor | Acceptor | Type of Interaction | Expected Role in Crystal Packing |

| N-H (amide) | C=O (amide) | Strong Intermolecular Hydrogen Bond | Primary structure-directing motif, formation of molecular chains or dimers. |

| C-H (aromatic) | C=O (amide) | Weak Intermolecular Hydrogen Bond | Stabilization of the primary hydrogen-bonded chains and overall packing. |

| C-H (aromatic) | O (ethoxy) | Weak Intermolecular Hydrogen Bond | Cross-linking of molecular chains, contributing to a 3D network. |

| C-H (ethoxy) | C=O (amide) | Weak Intermolecular Hydrogen Bond | Further stabilization of the crystal lattice. |

| C-H (ethoxy) | O (ethoxy) | Weak Intermolecular Hydrogen Bond | Contribution to the overall cohesive energy of the crystal. |

Investigation of Pi-Stacking and Van der Waals Interactions

In addition to hydrogen bonding, π-stacking interactions between the aromatic rings of adjacent benzanilide molecules are expected to contribute to the crystal packing. These interactions can occur in a face-to-face or offset face-to-face manner, where the electron-rich π-system of one aromatic ring interacts with the electron-deficient π-system of another. The presence of electron-donating ethoxy groups on one of the phenyl rings may influence the nature and strength of these π-stacking interactions.

Polymorphism, Pseudopolymorphism, and Amorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability.

Identification and Structural Characterization of Different Crystalline Forms

While no specific polymorphs of this compound have been reported in the reviewed literature, it is highly probable that this compound can exist in multiple crystalline forms. The conformational flexibility of the molecule, particularly the rotation around the amide bond and the C-N and C-C single bonds, coupled with the potential for different hydrogen bonding and π-stacking arrangements, creates a landscape where multiple stable crystal structures could exist.

Polymorph screening, a common practice in the pharmaceutical industry, would be necessary to identify different crystalline forms of this compound. kiko-tech.co.jprigaku.com This process typically involves crystallizing the compound from a wide variety of solvents and under different conditions (e.g., temperature, pressure, evaporation rate). The resulting solid forms would then be characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy.

Impact of Polymorphism on Solid-State Properties and Stability

The existence of polymorphism would have a significant impact on the solid-state properties and stability of this compound. Different polymorphs can have different lattice energies, which in turn affects their melting points and solubilities. A more stable polymorph will generally have a higher melting point and lower solubility than a metastable form.

The stability of different polymorphs can be influenced by temperature and humidity. One polymorph may be the most stable under a certain set of conditions, while another may be more stable under different conditions. Understanding the relative stability of polymorphs and the potential for phase transformations is crucial for the development of any solid-state material, as an unexpected polymorphic transition can alter the material's performance.

Table 2: Potential Impact of Polymorphism on the Properties of this compound

| Property | Potential Variation Between Polymorphs | Significance |

| Melting Point | Different polymorphs will have distinct melting points. | A key indicator of the polymorphic form and its relative stability. |

| Solubility | Can vary significantly between polymorphs. | Affects dissolution rate and bioavailability in pharmaceutical applications. |

| Density | Different packing efficiencies lead to different densities. | Can impact formulation and processing. |

| Hygroscopicity | The tendency to absorb moisture can differ. | Affects chemical and physical stability. |

| Mechanical Properties | Hardness, tabletability, and flow properties can vary. | Important for manufacturing and formulation of solid dosage forms. |

| Chemical Stability | Different crystal packing can affect reactivity in the solid state. | Can influence shelf-life and degradation pathways. |

An in-depth examination of the solid-state properties of this compound reveals a complex interplay of intermolecular forces that are fundamental to its supramolecular chemistry and crystal engineering. The strategic manipulation of these forces allows for the design of crystalline materials with tailored physical and chemical characteristics.

Q & A

Q. What are the standard synthetic routes for 2',5'-Diethoxybenzanilide, and what analytical techniques confirm its purity?

Q. How is this compound utilized in histochemical staining protocols?

- Methodological Answer : As "Fast Blue BBN," it serves as a diazo coupling agent for γ-glutamyl transpeptidase (GGT) detection. In protocols:

- Fixed cells are incubated with γ-glutamyl-4-methoxy-2-naphthylamide and Fast Blue BBN in Tris buffer (pH 7.4) at 37°C.

- The resulting azo dye is stabilized with cupric sulfate, enabling enzymatic activity visualization .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Tightly sealed containers in dry, ventilated areas; avoid exposure to light/moisture .

- PPE : Gloves and goggles mandatory due to skin/eye irritation risks (GHS Category 2/1) .

- Spill Management : Use absorbent materials (e.g., vermiculite) and avoid direct contact .

Advanced Research Questions

Q. What strategies optimize the reduction step in synthesizing this compound to improve yield?

- Methodological Answer :

- Catalyst Modulation : Adjust zinc dust quantity (e.g., 80 kg per 1500 kg precursor) and reaction time (4–6 hours at 95°C) to minimize over-reduction .

- Solvent Systems : Pyridine-water mixtures enhance solubility of intermediates; bisulphite addition prevents nitro-group reformation .

- Scalability : Pilot studies recommend maintaining stoichiometric ratios of NaNO₂ and precursor to avoid side products .

Q. How can researchers resolve contradictions in spectral data during structural characterization?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts (e.g., aromatic protons at δ 6.8–7.5 ppm) with computational models (DFT-based simulations) .

- High-Resolution MS : Differentiate between isobaric impurities (e.g., 4’-amino vs. nitro derivatives) using exact mass (<1 ppm error) .

- X-ray Crystallography : Resolve ambiguities in crystalline powder form (reported in TCI America datasets) .

Q. What mechanistic insights explain this compound’s role as a diazo coupling agent in enzyme assays?

- Methodological Answer :

- Diazotization : The primary amine group (-NH₂) reacts with nitrous acid (HNO₂) to form a diazonium salt, enabling coupling with naphthylamide substrates .

- Electron Effects : Ethoxy groups enhance electrophilicity of the diazonium intermediate, accelerating azo dye formation .

- pH Dependence : Optimal activity at pH 7.4 due to balanced stability of the diazonium ion and substrate solubility .

Q. How does structural modification of this compound impact its application in novel assays?

- Methodological Answer :

- Ethoxy Substitution : Replacing ethoxy with methoxy groups alters solubility and coupling kinetics, as seen in Fast Blue BB variants .

- Amino Group Protection : Acetylation of the -NH₂ group reduces reactivity, enabling controlled release in multi-step assays .

- Hybrid Derivatives : Combining with fluorobenzaldehyde moieties (e.g., 5-Fluoro-2-methoxybenzaldehyde) expands UV-Vis detection ranges .

Data Contradiction Analysis

Q. How to address discrepancies in reported CAS registry numbers for this compound?

- Methodological Answer :

- Source Verification : Cross-reference CAS 120-00-3 (TCI America) and 92-22-8 (chem960.com ) with authoritative databases like EPA DSSTox or ECHA .

- Batch Analysis : Use HPLC-MS to check for lot-specific impurities affecting registry assignments .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。